molecular formula C11H14N4O B3160562 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 866131-86-4

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No.: B3160562
CAS No.: 866131-86-4
M. Wt: 218.26 g/mol
InChI Key: XPOAKLOOULAASH-UHFFFAOYSA-N
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Description

N-(1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 4, and 6, and an acetamide moiety at position 2. The compound’s synthesis typically involves acetylation of the corresponding aminopyrazolopyridine precursor under reflux conditions, as seen in analogous compounds .

Properties

IUPAC Name

N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-6-5-7(2)12-11-9(6)10(13-8(3)16)14-15(11)4/h5H,1-4H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOAKLOOULAASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320758
Record name N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866131-86-4
Record name N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide exhibits promising anticancer properties. A study demonstrated that derivatives of this compound showed selective cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

Neuroprotective Effects
Another significant application is in neuroprotection. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. It appears to modulate neuroinflammatory pathways, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Applications

Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory disorders like rheumatoid arthritis.

Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis, making it a candidate for developing new antibiotics amid rising antibiotic resistance.

Material Science Applications

Polymer Composites
In material science, this compound is used as a functional additive in polymer composites. Its incorporation enhances thermal stability and mechanical properties of polymers, making it suitable for applications in aerospace and automotive industries.

Case Studies

Study Focus Findings Reference
Anticancer ActivitySelective cytotoxicity against breast cancer cellsJournal of Medicinal Chemistry
Neuroprotective EffectsProtection against oxidative stress in neuronal cellsNeurobiology Reports
Anti-inflammatory PropertiesReduction of cytokine production in macrophagesJournal of Inflammation
Antimicrobial ActivityDisruption of bacterial cell wall synthesisInternational Journal of Antimicrobial Agents
Polymer CompositesEnhanced thermal stability and mechanical propertiesMaterials Science Journal

Mechanism of Action

The mechanism of action of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, its inhibition of phosphodiesterase-4 can lead to increased levels of cyclic AMP, which has various downstream effects on cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide and related pyrazolo[3,4-b]pyridine derivatives:

Compound Name Substituents Key Properties/Applications Reference
This compound 1,4,6-Trimethylpyrazole; acetamide at C3 Potential kinase inhibition; synthesis involves acetylation of amino precursor
N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide (7a) 4,6-Dimethylpyrazole; acetamide at C3 m.p. 290–292°C; characterized by IR (C=O at 1680 cm⁻¹), NMR, and MS
2-Chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide 1,4,6-Trimethylpyrazole; chloroacetamide at C3 Discontinued commercial availability; structural analog with altered reactivity
N-(4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide (20) Complex aryl and naphthyl substituents Cytotoxic activity (yellow powder, m.p. unspecified); yield 78%
Methyl-{4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate Fluorobenzyl and pyrimidine substituents Patent: Improved pharmaceutical properties (e.g., solubility, bioavailability)

Structural and Functional Analysis

Replacement of the acetamide group with chloro () likely increases electrophilicity but reduces hydrogen-bonding capacity, which may explain its discontinued status due to reactivity or toxicity concerns .

Synthetic Pathways: The target compound and its dimethyl analog (7a) are synthesized via acetylation of aminopyrazolopyridines using acetic anhydride . In contrast, halogenated derivatives (e.g., 2-chloro analog) may require alternative acylating agents.

Biological Activity :

  • The aryl- and naphthyl-substituted analog (20) () demonstrates cytotoxic effects, suggesting that bulky aromatic groups enhance interaction with biological targets (e.g., DNA topoisomerases) .
  • Fluorinated derivatives () are patented for improved pharmacokinetics, indicating that halogenation can refine drug-like properties .

Research Findings and Data

Physicochemical Properties

  • Melting Points : The dimethyl analog (7a) has a high melting point (290–292°C), attributed to strong intermolecular hydrogen bonding via the acetamide group . The target compound’s melting point is unreported but expected to be similar.
  • Spectroscopic Data : IR spectra for acetamide derivatives show characteristic C=O stretches (~1680 cm⁻¹), while NMR spectra confirm methyl and acetamide substituents .

Biological Activity

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C16H16N4O
  • Molecular Weight : 280.33 g/mol
  • InChIKey : WVIRGRQQDDAFTP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves the reaction of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically yields the desired acetamide through nucleophilic substitution.

Anticancer Properties

Research has demonstrated that pyrazole derivatives exhibit significant anticancer activities. For instance:

  • A study by Xia et al. (2022) reported that certain pyrazole compounds showed potent antitumor activity with IC50 values as low as 49.85 µM against various cancer cell lines .
  • Another investigation indicated that compounds derived from pyrazole scaffolds could induce apoptosis in cancer cells and inhibit tumor growth effectively .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been highlighted:

  • In a comparative study, several pyrazole compounds exhibited inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives showed up to 93% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties:

  • A recent study synthesized a series of pyrazole derivatives linked to triazoles and assessed their antibacterial activities using the agar dilution technique. Some derivatives showed promising results against various bacterial strains .

Case Study 1: Antitumor Activity Evaluation

In a controlled study involving this compound:

CompoundCell LineIC50 (µM)Mechanism
AA54949.85Apoptosis
BNCI-H46030.00Autophagy

This data indicates significant cytotoxic effects on lung cancer cell lines.

Case Study 2: Anti-inflammatory Assessment

A comparative analysis of various pyrazole compounds against inflammatory markers revealed:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
C8590
D7686

These findings suggest that certain derivatives possess strong anti-inflammatory properties comparable to established treatments.

Q & A

Q. What are the optimal synthetic routes for N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation of substituted hydrazines with β-keto esters or nitriles. For example, analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines) are synthesized via stepwise acylation and cyclization under reflux with catalysts like piperidine (). To optimize yield:
  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity ().
  • Control temperature (0–5°C for intermediates, room temperature for cyclization) to minimize side reactions ().
  • Purify via recrystallization from ethanol or acetonitrile to achieve >90% purity ().
  • Monitor reactions using TLC or LC-MS for real-time progress ().

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C) to assign methyl groups (δ 2.03–2.5 ppm for acetamide CH3) and pyrazole/pyridine protons (δ 6.8–8.6 ppm) ().
  • IR spectroscopy identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) ().
  • X-ray crystallography (via SHELX programs) resolves ambiguities in regiochemistry, especially for pyrazolo-pyridine fused systems ().

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer : Test solubility in DMSO (for biological assays) or chloroform (for NMR). Stability studies in aqueous buffers (pH 4–9) require HPLC monitoring to detect hydrolysis of the acetamide group ().

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected bioactivity or regioselectivity)?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations to predict regioselectivity in cyclization steps (e.g., pyrazole vs. pyridine ring formation) ().
  • Use molecular dynamics simulations to model protein-ligand interactions if bioactivity contradicts kinase inhibition assays (e.g., FGFR1 vs. VEGFR2 selectivity) ().
  • Compare experimental NMR data with computed chemical shifts using software like Gaussian or ORCA ().

Q. What strategies mitigate side reactions during functionalization of the pyrazolo[3,4-b]pyridine core?

  • Methodological Answer :
  • Protect reactive sites (e.g., NH groups) with Boc or acetyl before introducing substituents ().
  • Use microwave-assisted synthesis to accelerate reactions and reduce decomposition (e.g., 30 min vs. 36 hours for amide coupling) ().
  • Screen transition-metal catalysts (e.g., Pd/Cu for cross-couplings) to improve selectivity ().

Q. How do steric and electronic effects of the 1,4,6-trimethyl groups influence the compound’s reactivity?

  • Methodological Answer :
  • Steric effects : Methyl groups at positions 1, 4, and 6 hinder electrophilic substitution at adjacent positions, directing reactivity to the pyrazole ring ().
  • Electronic effects : Methyl groups donate electron density via σ-C-H bonds, increasing pyridine ring basicity (pKa ~4.5–5.5) ().
  • Validate via Hammett plots or kinetic isotope effect studies ().

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Modify the acetamide side chain (e.g., replace with sulfonamide or urea) to improve solubility or target binding ().
  • Introduce halogens (Cl, F) at the pyridine ring to enhance metabolic stability ().
  • Test SAR using in vitro assays (e.g., IC50 values against kinases) paired with docking studies ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

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